molecular formula C17H27NO B14184668 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine CAS No. 905445-10-5

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine

Cat. No.: B14184668
CAS No.: 905445-10-5
M. Wt: 261.4 g/mol
InChI Key: WUCBQFXSLNFGPN-UHFFFAOYSA-N
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Description

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a tert-butylphenyl group and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 4-tert-butylbenzyl chloride with 2,6-dimethylmorpholine under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the tert-butylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of squalene epoxidase, an enzyme essential for sterol synthesis in fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine is unique due to its morpholine ring structure combined with the tert-butylphenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

905445-10-5

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C17H27NO/c1-13-10-18(11-14(2)19-13)12-15-6-8-16(9-7-15)17(3,4)5/h6-9,13-14H,10-12H2,1-5H3

InChI Key

WUCBQFXSLNFGPN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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